molecular formula C13H10ClFN2O2S B1407599 6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride CAS No. 1417568-79-6

6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

Cat. No.: B1407599
CAS No.: 1417568-79-6
M. Wt: 312.75 g/mol
InChI Key: NJVRKWWQHCOPDR-UHFFFAOYSA-N
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Description

“6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole were prepared from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Properties

IUPAC Name

6-(2-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S.ClH/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-4-2-3-5-9(8)14;/h2-6H,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVRKWWQHCOPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 2
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6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 3
6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 6
6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

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